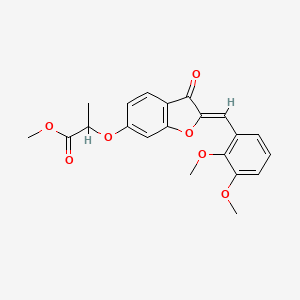

(Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

Properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-12(21(23)26-4)27-14-8-9-15-17(11-14)28-18(19(15)22)10-13-6-5-7-16(24-2)20(13)25-3/h5-12H,1-4H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVFXLLIBWYAPB-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves a multi-step process. The starting material, 2,3-dimethoxybenzaldehyde, undergoes a condensation reaction with a suitable ketone to form the benzylidene intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the benzofuran core. The final step involves the esterification of the benzofuran derivative with methyl propanoate under appropriate conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2,3-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

Benzofuran derivatives: Compounds with similar structural features and biological activities.

Uniqueness

(Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is unique due to its specific structural configuration and the presence of both benzofuran and ester functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

(Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of dermatology and oncology. Its structure includes a benzofuran moiety, which is known for various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 370.36 g/mol. The compound features multiple functional groups, including methoxy and carbonyl groups, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thus potentially protecting cells from oxidative stress.

- Tyrosinase Inhibition : It has been shown to inhibit tyrosinase activity, which is crucial in melanin production. This property makes it a candidate for treating hyperpigmentation disorders.

- Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.

Antioxidant Activity

A study evaluated the antioxidant properties of various analogs related to this compound. It was found that certain derivatives exhibited strong radical scavenging capabilities comparable to established antioxidants like ascorbic acid .

Tyrosinase Inhibition

In vitro experiments using B16F10 melanoma cells revealed that the compound effectively inhibited melanin production by targeting intracellular tyrosinase activity. The IC50 value for this inhibition was reported to be significantly lower than that of standard inhibitors such as kojic acid, indicating its potent activity .

| Compound | IC50 Value (µM) | Activity |

|---|---|---|

| Kojic Acid | 24.09 | Standard inhibitor |

| (Z)-methyl... | 1.12 | Strong inhibitor |

Anticancer Activity

The mechanism of action for the anticancer effects appears to involve the reduction of intracellular glutathione levels, leading to increased ROS levels and subsequent cancer cell death. This approach aligns with current strategies in developing cancer therapeutics that exploit oxidative stress .

Case Studies

- Cell Viability in Melanoma Cells : A study assessing the cytotoxic effects of various analogs showed that while some compounds were non-toxic at concentrations up to 20 µM, others like analog 2 exhibited significant cytotoxicity even at lower concentrations . This highlights the importance of structure-activity relationships in determining biological outcomes.

- Kinetic Studies : Kinetic assays using mushroom tyrosinase indicated that the title compound binds more effectively than other tested analogs, suggesting a strong competitive inhibition mechanism .

Q & A

Q. What are the critical parameters for optimizing the synthesis of (Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

- Methodological Answer : Synthesis optimization requires precise control of:

- Temperature : 60–80°C for condensation steps to avoid side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity of intermediates .

- Catalysts : Acidic/basic catalysts (e.g., K₂CO₃) for benzylidene formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .

Table 1 : Key Reaction Parameters

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2,3-Dimethoxybenzaldehyde + Benzofuran derivative | EtOH, 70°C, 12h | 65–75 |

| 2 | Intermediate + Methyl propanoate | DMF, K₂CO₃, 24h | 50–60 |

Q. How is the stereochemistry (Z-configuration) confirmed in this compound?

- Methodological Answer : The Z-configuration is validated via:

- NOESY NMR : Spatial proximity of benzylidene protons and benzofuran oxygen .

- X-ray Crystallography : Definitive spatial arrangement of substituents (if crystals are obtainable) .

- Comparative IR/VCD Spectroscopy : Distinct carbonyl stretching frequencies for Z vs. E isomers .

Q. What functional groups dictate its reactivity and pharmacological potential?

- Methodological Answer : Key functional groups include:

- Benzofuran Core : Stabilizes π-π stacking with biological targets (e.g., enzymes) .

- Methoxy Groups : Electron-donating effects enhance aromatic electrophilic substitution .

- Ester Linkage : Hydrolysis susceptibility under basic conditions; modulates bioavailability .

Advanced Research Questions

Q. How can conflicting data on anti-inflammatory vs. cytotoxic activity be resolved?

- Methodological Answer : Contradictions arise from assay conditions:

- Dose-Dependent Studies : Use IC₅₀ curves to distinguish therapeutic vs. toxic thresholds .

- Cell Line Specificity : Test on primary cells (e.g., macrophages) vs. cancer lines (e.g., HeLa) .

- Mechanistic Profiling : Compare COX-2 inhibition (anti-inflammatory) vs. caspase-3 activation (apoptosis) .

Table 2 : Biological Activity Data

| Assay | Target | Result (IC₅₀) | Reference |

|---|---|---|---|

| COX-2 Inhibition | Macrophages | 12.5 μM | |

| Caspase-3 Activation | HeLa Cells | 8.7 μM |

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate interactions with COX-2 or DNA topoisomerase II .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Modeling : Correlate substituent electronegativity with activity (e.g., methoxy position) .

Q. How do solvent polarity and pH affect ester hydrolysis kinetics?

- Methodological Answer : Hydrolysis is studied via:

- Pseudo-First-Order Kinetics : Monitor by HPLC at varying pH (2–10) and solvents (H₂O, MeOH) .

- Activation Energy Calculation : Arrhenius plots under controlled temperatures (25–60°C) .

- Degradation Products : LC-MS identifies propanoic acid derivatives under acidic conditions .

Methodological Best Practices

Q. What analytical techniques validate purity and structural integrity?

- Methodological Answer :

- HPLC-PDA : Purity ≥95% with retention time matching standards .

- HRMS : Exact mass confirmation (e.g., C₂₀H₁₈O₇ requires m/z 370.1052) .

- Multinuclear NMR : Assign all protons (¹H) and carbons (¹³C), including NOE correlations .

Q. How to design SAR studies for benzofuran derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogens (Cl, F) or nitro groups at benzylidene positions .

- Bioisosteric Replacement : Replace ester with amide to alter metabolic stability .

- Pharmacophore Mapping : Identify essential moieties (e.g., methoxy, carbonyl) using Schrödinger Suite .

Data Contradiction Analysis

Q. Why do solubility values vary across studies?

- Methodological Answer : Discrepancies stem from:

- Solvent Systems : LogP varies in DMSO (4.2) vs. aqueous buffers (1.8) .

- Aggregation Behavior : Dynamic light scattering (DLS) detects micelle formation above 100 μM .

- Temperature Effects : Solubility decreases by 40% at 4°C vs. 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.